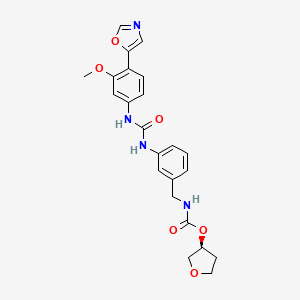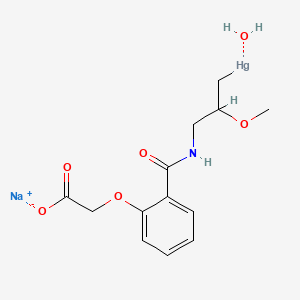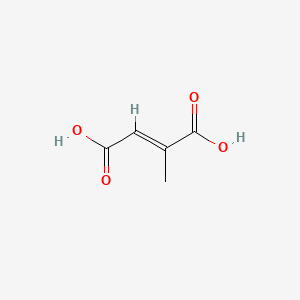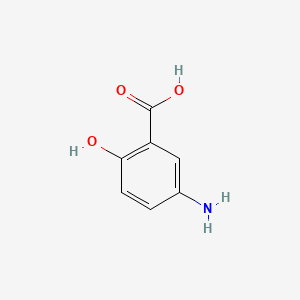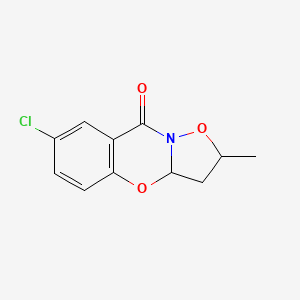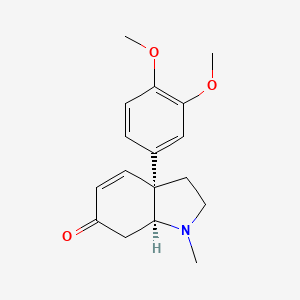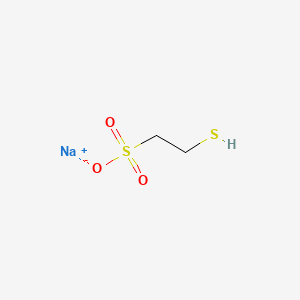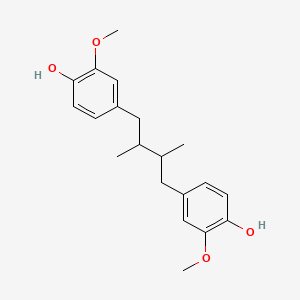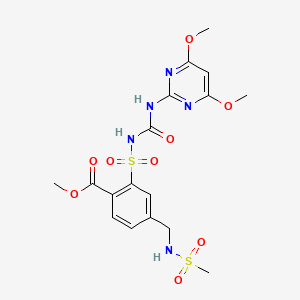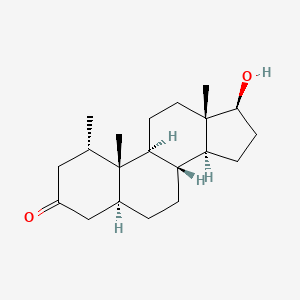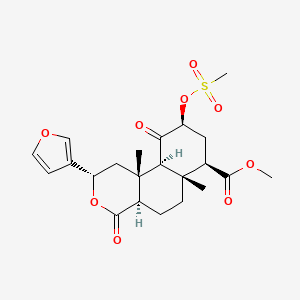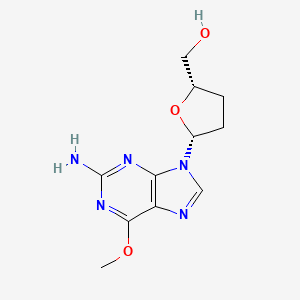
Methenolone acetate
Overview
Description
Methenolone acetate is a synthetic anabolic steroid with significant applications in enhancing muscle growth, physical performance, and overall health . It functions by stimulating protein synthesis, increasing red blood cell count, acting as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system . It was used mainly in the treatment of anemia due to bone marrow failure .
Synthesis Analysis
Methenolone acetate has some specific characteristics different from testosterone due to the 1-position of the double bond of methenolone . It is not able to aromatize to estrogens, which leads to a considerably higher anabolic activity than testosterone homologues . The chemistry of Meldrum’s acid has been surveyed in comprehensive reviews .Molecular Structure Analysis
The molecular formula of Methenolone acetate is C22H32O3 . The Methenolone acetate molecule contains a total of 60 bonds. There are 28 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Methenolone acetate is a synthetic androstane steroid and a derivative of DHT . It is the C17β acetate ester of metenolone, which itself is 1-methyl-δ 1 -4,5α-dihydrotestosterone (1-methyl-δ 1 -DHT) or 1-methyl-5α-androst-1-en-17β-ol-3-one .Physical And Chemical Properties Analysis
Methenolone acetate has a molecular formula of C22H32O3 and an average mass of 344.488 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 441.2±45.0 °C at 760 mmHg, and a flash point of 189.9±28.8 °C .Scientific Research Applications
Enhancing Muscle Growth
Methenolone acetate is a synthetic anabolic steroid that significantly enhances muscle growth. It stimulates protein synthesis, which is crucial for muscle development and recovery, leading to increased muscle mass .
Improving Physical Performance
Methenolone acetate plays a significant role in improving overall physical performance. It elevates the number of red blood cells, thereby improving cardiovascular endurance and muscle stamina, essential for prolonged physical activity .
Acting as a Glucocorticoid Antagonist
Methenolone acetate acts as a glucocorticoid antagonist, reducing cortisol levels in the body. This helps in preventing muscle breakdown and supports the preservation of muscle mass .
Aiding in Fat Metabolism
Methenolone acetate aids in fat metabolism, promoting the utilization of stored fats for energy, which contributes to leaner body composition .
Boosting the Immune System
Methenolone acetate has a positive effect on the immune system, potentially enhancing the body’s resistance to infections and diseases .
Applications in the Fitness Industry
In the fitness industry, Methenolone acetate has found a unique niche due to its specific properties that cater to various phases of bodybuilding and fitness routines. During the bulking phase, Methenolone acetate is highly valued for its ability to synergize with other anabolic steroids such as testosterone, Deca-Durabolin (Nandrolone Decanoate), and Boldenone (Equipoise), maximizing their effects while mitigating some of the uncomfortable side effects that users might experience when introducing these compounds for the first time .
Structural Analysis
Methenolone acetate has been structurally analyzed using techniques such as single crystal X-ray diffraction and powder X-ray diffraction . This structural analysis is crucial for understanding the properties and behavior of Methenolone acetate at a molecular level .
Medical Applications
Methenolone acetate is used in the form of esters like Methenolone acetate and Methenolone enanthate for medical treatments . However, the specific medical applications are not detailed in the sources.
Mechanism of Action
Target of Action
Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication . The primary target of methenolone acetate is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Mode of Action
Methenolone acetate acts as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to a series of changes in the body. It has moderate anabolic effects and weak androgenic effects .
Biochemical Pathways
As an androgen receptor agonist, it likely influences pathways related to muscle growth and development, protein synthesis, and red blood cell production .
Pharmacokinetics
The metabolism of methenolone acetate has been thoroughly investigated in humans . Like many other androgenic-anabolic steroids, it has been used in sports with the intention of increasing strength and improving performance .
Result of Action
The activation of the androgen receptor by methenolone acetate leads to a range of molecular and cellular effects. These include stimulation of protein synthesis, increased red blood cell count, antagonistic effects on glucocorticoids, aiding in fat metabolism, and boosting the immune system .
Action Environment
The efficacy and stability of methenolone acetate can be influenced by various environmental factors. It’s important to note that the use of methenolone acetate is prohibited in sports by the International Olympic Committee because of concerns over the potential incidence of adverse health effects and for ethical reasons .
Safety and Hazards
properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-QWQRBHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963004 | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methenolone acetate | |
CAS RN |
434-05-9 | |
| Record name | Methenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.
ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of Methenolone acetate on erythropoietin-responsive cells in rat bone marrow.
ANone: The molecular formula of Methenolone acetate is C22H32O3, and its molecular weight is 344.49 g/mol.
ANone: Specific data on the stability of Methenolone acetate under different conditions is not provided in the abstracts.
ANone: Information on formulation strategies is not available in the provided abstracts.
ANone: Methenolone acetate is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.
ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of Methenolone acetate in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.
ANone: Research [] suggests that consumption of meat from livestock treated with Methenolone acetate, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.
ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of Methenolone acetate.
ANone: Methenolone acetate has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].
ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.
ANone: Research [, ] indicates that Methenolone acetate, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.
ANone: Several analytical methods have been developed for the detection and quantification of Methenolone acetate. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of Methenolone acetate's major urinary metabolite.
ANone: The abstract describing the RP-HPLC method for Methenolone acetate [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.
ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



